2-(4-Aminophenyl)ethane-1-thiol
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Overview
Description
Benzeneethanethiol, 4-amino- is an organic compound with the molecular formula C8H11NS It consists of a benzene ring substituted with an amino group at the para position and an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneethanethiol, 4-amino- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-chlorobenzenethiol is reacted with ammonia or an amine under specific conditions to introduce the amino group at the para position .
Industrial Production Methods: Industrial production of Benzeneethanethiol, 4-amino- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanethiol, 4-amino- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneethanethiol, 4-amino- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Benzeneethanethiol, 4-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Benzeneethanethiol: Lacks the amino group, making it less versatile in certain reactions.
4-Aminobenzenethiol: Similar structure but lacks the ethanethiol group, affecting its reactivity and applications.
Benzeneethanethiol, 2-amino-: The amino group is at the ortho position, leading to different chemical properties and reactivity.
Uniqueness: Benzeneethanethiol, 4-amino- is unique due to the presence of both an amino group and an ethanethiol group at specific positions on the benzene ring.
Properties
Molecular Formula |
C8H11NS |
---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-(4-aminophenyl)ethanethiol |
InChI |
InChI=1S/C8H11NS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 |
InChI Key |
JNHREGBAULZROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS)N |
Origin of Product |
United States |
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